Comparative Lipophilicity: Predicted LogP Versus Positional Isomer (2-Isopropoxy-4-methylphenyl)methanol
The target compound exhibits a predicted LogP value of 2.766, which is 0.062 LogP units lower than its 4-methyl positional isomer ((2-isopropoxy-4-methylphenyl)methanol, CAS 2056110-35-9), which has a predicted LogP of 2.828 . This difference, while modest, reflects the impact of the methyl group's position on the overall lipophilicity of the molecule. The lower LogP of the 3-methyl derivative suggests slightly reduced membrane permeability relative to the 4-methyl isomer, a factor that may be relevant when designing compounds where precise control over lipophilicity is required for optimizing absorption, distribution, metabolism, and excretion (ADME) properties .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.766 |
| Comparator Or Baseline | (2-Isopropoxy-4-methylphenyl)methanol (CAS 2056110-35-9) = 2.828 |
| Quantified Difference | -0.062 LogP units |
| Conditions | Predicted values; computational estimation method not specified in source |
Why This Matters
In medicinal chemistry, a LogP difference of 0.06 units can influence partitioning behavior and membrane permeability, making the target compound a marginally less lipophilic alternative to its 4-methyl isomer for applications where reduced lipophilicity is advantageous.
